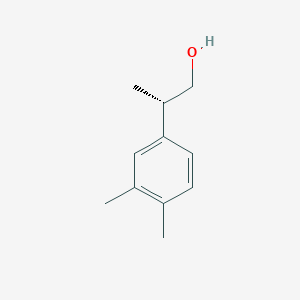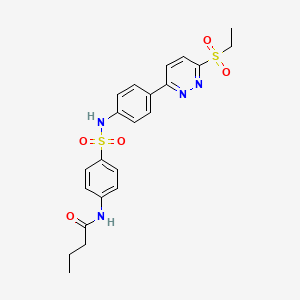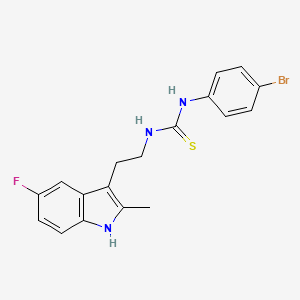
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol, also known as dextroamphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is used to treat various medical conditions, such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity.
作用機序
Dextroamphetamine acts as a central nervous system (CNS) stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft. This results in increased synaptic activity and improved cognitive function.
Biochemical and Physiological Effects
Dextroamphetamine has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also suppresses appetite and promotes weight loss. Dextroamphetamine can cause side effects such as insomnia, anxiety, and agitation.
実験室実験の利点と制限
Dextroamphetamine has several advantages for lab experiments. It is a potent CNS stimulant that can be used to study the effects of neurotransmitters on behavior and cognition. Dextroamphetamine is also relatively easy to administer and has a well-established safety profile. However, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine can be addictive and has the potential for abuse, which can limit its use in lab experiments.
将来の方向性
There are several future directions for the study of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine. One area of research is the development of new formulations that can improve the delivery and duration of the drug's effects. Another area of research is the investigation of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine's potential in treating other medical conditions such as depression and anxiety. Finally, there is a need for more research on the long-term effects of (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine use, particularly on brain function and cognitive performance.
Conclusion
In conclusion, (2S)-2-(3,4-Dimethylphenyl)propan-1-ol, or (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, is a CNS stimulant that has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has several advantages for lab experiments, but its potential for abuse and addiction can limit its use. Further research is needed to explore the drug's potential in treating other medical conditions and to investigate its long-term effects on brain function and cognitive performance.
合成法
The synthesis of (2S)-2-(3,4-Dimethylphenyl)propan-1-ol involves the reduction of ephedrine or pseudoephedrine using lithium aluminum hydride. The reaction yields a racemic mixture of amphetamine, which can be separated into its two enantiomers, (2S)-2-(3,4-Dimethylphenyl)propan-1-olamine, and levoamphetamine, using chiral resolution techniques.
科学的研究の応用
Dextroamphetamine has been extensively studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention, focus, and alertness. Dextroamphetamine has also been studied for its potential in enhancing cognitive performance, such as memory and learning.
特性
IUPAC Name |
(2S)-2-(3,4-dimethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEUXKMHBWIERU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dimethylphenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2649333.png)
![1-Methyl-4-[[2-[(5-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2649334.png)


![5-(Butylsulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2649338.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2649340.png)
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2649345.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2649346.png)
![N-[2-(3-Hydroxyoxolan-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2649349.png)
![2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2649351.png)


